Cas no 1355188-60-1 ([5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone)

[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone is a heterocyclic compound featuring a pyridine core substituted with a methyl group and a 4-methylpiperazine moiety, further linked to a benzophenone scaffold. This structure imparts potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or CNS-targeting agents due to its piperazine and aromatic functionalities. The compound’s defined stereochemistry and modular design enable precise derivatization for structure-activity relationship studies. Its purity and stability under standard conditions make it suitable for research applications in medicinal chemistry. Handling requires standard laboratory precautions due to its organic nature. Analytical data (NMR, HPLC) confirm consistent quality for experimental use.
[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone structure
1355188-60-1 structure
商品名:[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone
CAS番号:1355188-60-1
MF:C18H21N3O
メガワット:295.378844022751
CID:5149939

[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone 化学的及び物理的性質

名前と識別子

    • [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone
    • インチ: 1S/C18H21N3O/c1-14-12-16(17(22)15-6-4-3-5-7-15)13-19-18(14)21-10-8-20(2)9-11-21/h3-7,12-13H,8-11H2,1-2H3
    • InChIKey: DEDGWXRBQNLOPI-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC(C)=C(N2CCN(C)CC2)N=C1)(C1=CC=CC=C1)=O

[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM499892-1g
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
1355188-60-1 97%
1g
$1061 2022-09-03

[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone 関連文献

[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanoneに関する追加情報

Introduction to [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone (CAS No. 1355188-60-1)

[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 1355188-60-1, belongs to a class of molecules that exhibit promising biological activity, making it a subject of intense research interest.

The molecular structure of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone is characterized by a pyridine core substituted with a phenyl group and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, which are critical for its potential role in drug development. Specifically, the pyridine ring is known for its ability to interact with various biological targets, while the piperazine group enhances solubility and bioavailability, making it an attractive scaffold for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone with biological targets at an unprecedented level of detail. These studies have revealed that the compound exhibits strong binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in various therapeutic contexts. For instance, preliminary computational studies indicate that this molecule may interact with enzymes involved in metabolic pathways, potentially offering benefits in the treatment of metabolic disorders.

In addition to its structural and computational attributes, [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone has been investigated for its pharmacokinetic properties. The incorporation of the 5-methyl group and the 4-methyl-piperazine moiety enhances the compound's metabolic stability, which is a crucial factor in drug development. This stability ensures that the compound remains active in the body long enough to exert its therapeutic effects while minimizing unwanted side effects. Furthermore, the phenyl group contributes to the compound's lipophilicity, which is another important parameter in determining drug efficacy and bioavailability.

Current research in medicinal chemistry focuses on optimizing the structure of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone to enhance its pharmacological profile. By leveraging structure-based drug design principles, scientists are exploring modifications that can improve binding affinity, reduce toxicity, and enhance overall efficacy. These efforts are supported by high-throughput screening techniques that allow for rapid evaluation of large libraries of compounds. The goal is to identify derivatives of this molecule that can be developed into novel therapeutic agents with improved characteristics.

The potential applications of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone extend across multiple therapeutic areas. Its ability to interact with various biological targets makes it a versatile candidate for treating conditions such as inflammation, neurodegenerative diseases, and metabolic disorders. In particular, its interaction with enzymes involved in metabolic pathways has sparked interest in its potential use as an anti-diabetic agent or a treatment for obesity-related complications. Additionally, its structural similarity to known pharmacologically active compounds suggests that it may have applications in central nervous system disorders.

As research continues to uncover new insights into the biological activity of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-y]lphenyl-methanone (CAS No. 1355188601), its potential as a lead compound for drug development is likely to grow. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide. The integration of cutting-edge technologies such as artificial intelligence and machine learning will further accelerate the discovery and optimization process, bringing us closer to realizing the full therapeutic potential of this remarkable compound.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.